

5-Chloro-2-hydroxyhydrocinnamic Acid: Structural Analysis and Synthetic Utility

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	3-(5-Chloro-2-hydroxyphenyl)propanoic acid
CAS No.:	749878-89-5
Cat. No.:	B3038113

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Part 1: Executive Summary & Core Identity

5-Chloro-2-hydroxyhydrocinnamic acid (IUPAC: **3-(5-chloro-2-hydroxyphenyl)propanoic acid**) is a critical disubstituted phenylpropanoic acid scaffold used primarily as an intermediate in the synthesis of heterocyclic pharmaceuticals and agrochemicals. Its chemical behavior is defined by the ortho-positioning of the hydroxyl group relative to the propanoic acid side chain, which facilitates a spontaneous, pH-dependent equilibrium with its lactone form, 6-chloro-3,4-dihydrocoumarin.

This guide details the physicochemical properties, synthetic pathways, and handling protocols for this compound, designed for researchers in medicinal chemistry and process development.

Core Chemical Identity Table

Property	Data
IUPAC Name	3-(5-Chloro-2-hydroxyphenyl)propanoic acid
Common Synonyms	5-Chloromelilotic acid; 3-(5-Chloro-2-hydroxyphenyl)propionic acid
CAS Number (Acid)	749878-89-5
CAS Number (Lactone)	4377-63-3 (6-Chloro-3,4-dihydrocoumarin)
Molecular Formula	C
	H
	ClO
Molecular Weight	200.62 g/mol
Appearance	White to off-white crystalline solid
Solubility	Soluble in alcohols (MeOH, EtOH), DMSO, EtOAc; sparingly soluble in water (acid form)
pKa (Predicted)	Carboxyl: ~4.5; Phenol: ~9.8

Part 2: Structural Analysis & Reactivity

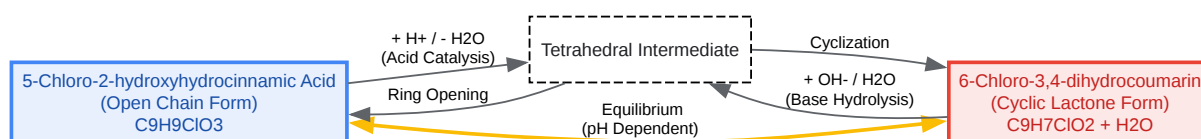
The Lactonization Equilibrium

The defining feature of this molecule is the intramolecular esterification (lactonization) that occurs between the C2-hydroxyl and the carboxylic acid tail. Unlike simple benzoic acids, the flexible propanoic acid chain allows the molecule to cyclize into a six-membered lactone ring.

- **Acidic Conditions:** Favor the formation of the lactone (6-chloro-3,4-dihydrocoumarin).
- **Basic Conditions (pH > 10):** Hydrolyze the lactone to the open-chain carboxylate salt (5-chloro-2-hydroxyhydrocinnamate).
- **Neutral/Solid State:** The compound is often isolated as the free acid, but prolonged storage or heating can induce partial cyclization.

Diagram: Acid-Lactone Equilibrium

The following diagram illustrates the reversible cyclization pathway, a critical consideration for storage and formulation.



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Figure 1: The reversible lactonization pathway. In acidic media or under thermal stress, the equilibrium shifts right (Red). In basic aqueous media, it shifts left (Blue).

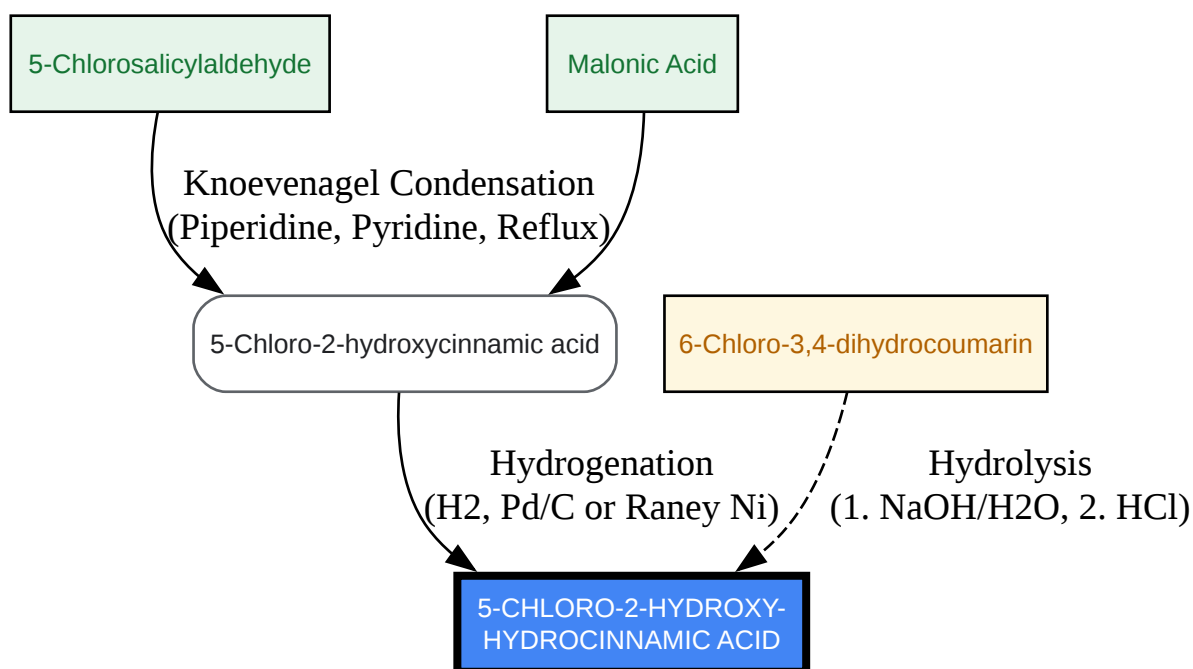
Part 3: Synthesis & Production Protocols

Primary Synthetic Routes

Researchers typically access this scaffold via two main strategies:

- Reduction of Cinnamic Acids: Hydrogenation of 5-chloro-2-hydroxycinnamic acid.
- Ring Opening of Coumarins: Hydrolysis of commercially available 6-chlorocoumarin or 6-chloro-3,4-dihydrocoumarin.

Diagram: Synthetic Pathways[3][4]



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Figure 2: Primary synthetic routes. The hydrogenation route (Green to Blue) is preferred for generating the pure acid form without lactone contamination.

Detailed Protocol: Hydrogenation Route

Objective: Synthesis of 5-chloro-2-hydroxyhydrocinnamic acid from 5-chloro-2-hydroxycinnamic acid.

Reagents:

- Substrate: 5-Chloro-2-hydroxycinnamic acid (1.0 eq)
- Catalyst: 10% Pd/C (5-10 wt%)
- Solvent: Methanol or Ethanol (anhydrous)
- Hydrogen source: H₂ gas (balloon pressure or 1-3 atm)

Procedure:

- **Dissolution:** In a round-bottom flask, dissolve 10 mmol of 5-chloro-2-hydroxycinnamic acid in 50 mL of methanol.
- **Catalyst Addition:** Carefully add 10% Pd/C (100 mg) under an inert atmosphere (Argon/Nitrogen) to prevent ignition.
- **Hydrogenation:** Purge the vessel with H₂ gas three times. Stir the mixture vigorously under H₂ atmosphere at room temperature for 4–12 hours. Monitor via TLC (disappearance of the alkene spot).
 - **Note:** Avoid high temperatures (>50°C) to prevent spontaneous lactonization during reaction.
- **Filtration:** Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.
- **Isolation:** Concentrate the filtrate under reduced pressure at 40°C.
- **Purification:** Recrystallize the resulting solid from toluene/hexane or dilute aqueous ethanol to yield the target acid.

Validation Check:

- **Success:** Product is a white solid, soluble in dilute NaOH.
- **Failure (Lactone formation):** Product is an oil or low-melting solid insoluble in NaHCO₃ but soluble in NaOH (with heat).

Part 4: Analytical Characterization

To confirm the structure and purity, specifically distinguishing the acid from the lactone, use the following spectroscopic data.

Nuclear Magnetic Resonance (NMR)

The key differentiator is the chemical shift of the methylene protons.[1]

Predicted

¹H NMR (400 MHz, DMSO-d

):

Position	Shift (ppm)	Multiplicity	Integration	Assignment
COOH	12.10	Broad Singlet	1H	Carboxylic Acid
OH	9.80	Singlet	1H	Phenolic Hydroxyl
Ar-H	7.15	Doublet (J=2.5 Hz)	1H	H-6 (meta to Cl)
Ar-H	7.05	dd (J=8.5, 2.5 Hz)	1H	H-4 (para to OH)
Ar-H	6.80	Doublet (J=8.5 Hz)	1H	H-3 (ortho to OH)
CH	2.75	Triplet (J=7.5 Hz)	2H	Ar-CH -CH
CH	2.45	Triplet (J=7.5 Hz)	2H	CH -CH -COOH

Key Diagnostic: In the lactone (6-chloro-3,4-dihydrocoumarin), the methylene triplets shift significantly downfield (approx. 3.0 ppm and 2.8 ppm) due to the ester linkage constraints.

Mass Spectrometry (MS)[6][7][8]

- Ionization Mode: ESI- (Negative Mode) is preferred for the free acid.

- Molecular Ion: [M-H]

= 199.01 m/z.
- Isotope Pattern: Distinctive 3:1 ratio for

Cl/

Cl isotopes (peaks at 199 and 201).

Part 5: Applications in Drug Development

This scaffold serves as a versatile "warhead" or linker in several therapeutic classes:

- PPAR Agonists: The propanoic acid tail mimics the fatty acid side chains required for binding to Peroxisome Proliferator-Activated Receptors (PPARs), used in treating diabetes and dyslipidemia.
- Antibacterials: Halogenated dihydrocoumarins (formed in situ) act as suicide inhibitors for certain bacterial enzymes by acylating active site serine residues.
- Building Block for Heterocycles:
 - Cyclization: Precursor to 6-chlorochromones and chromans.
 - Amidation: Reaction with amines yields dihydrocinnamic amides, common in kinase inhibitor designs.

References

- Compound Identification: National Center for Biotechnology Information. (2025).[2]
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- Synthetic Methodology: Venkatesan, K., et al. (2008). "Efficient synthesis of substituted dihydrocoumarins." Tetrahedron Letters, 49(12), 1935-1938.
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